8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-6-7-8-17-9-11-18(12-10-17)27-15(2)16(3)28-19-20(24-22(27)28)25(4)23(30)26(21(19)29)13-14-31-5/h9-12H,6-8,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZIXQFPUNXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antidepressant and anxiolytic effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure includes a purine core substituted with a butylphenyl group and a methoxyethyl group. This unique arrangement is believed to influence its biological activity by modulating interactions with specific receptors and enzymes.
Antidepressant Effects
Recent studies have highlighted the potential of this compound as an antidepressant. A series of derivatives were synthesized and evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The findings suggest that certain derivatives exhibit significant antidepressant-like effects in animal models.
- Key Findings :
- The compound showed high affinity for 5-HT1A receptors.
- In vivo tests indicated that selected derivatives significantly reduced immobility time in the forced swim test (FST), suggesting antidepressant activity.
- One derivative was found to be more potent than diazepam in reducing anxiety-like behavior in mice .
Anxiolytic Activity
The anxiolytic properties of the compound were assessed through behavioral tests. The results indicated that certain derivatives not only acted on serotonin receptors but also inhibited PDE4B and PDE10A, which are implicated in anxiety regulation.
- Case Study :
The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly serotonin pathways. The inhibition of phosphodiesterases may also play a crucial role in enhancing cyclic AMP levels, thereby influencing mood regulation.
Comparative Biological Activity
To better understand the biological activity of this compound compared to related compounds, the following table summarizes key pharmacological properties:
| Compound Name | 5-HT1A Affinity | Anxiolytic Effect | PDE Inhibition | Notes |
|---|---|---|---|---|
| 8-(4-butylphenyl)-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | High | Significant | Moderate | Potential antidepressant |
| Derivative A | Moderate | Mild | High | Less effective than target compound |
| Derivative B | Low | None | Low | Not suitable for therapeutic use |
Q & A
Q. What are the recommended synthetic routes for 8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with purine derivatives functionalized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React a purine core with alkylating agents (e.g., 4-butylphenyl bromide) under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours to introduce the 4-butylphenyl group .
- Step 2: Introduce the 2-methoxyethyl moiety via Mitsunobu reaction or SN2 displacement, using 2-methoxyethyl tosylate and a base like NaH in THF .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxyethyl group shows a triplet at δ 3.4–3.6 ppm (¹H) and a singlet for the methyl groups at δ 1.8–2.1 ppm .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₃H₃₀N₅O₃: 448.2345; observed: 448.2342) ensures molecular formula accuracy .
- IR Spectroscopy: Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) confirm functional groups .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., Aurora A) or phosphodiesterases using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM indicate potent inhibition .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with control compounds like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Replace the 4-butylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 1-phenylethyl) to assess steric/electronic effects on receptor binding .
- Methoxyethyl vs. Ethoxyethyl: Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to determine optimal alkoxy chain length .
- Data Analysis: Use multivariate regression models to correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values .
Q. What advanced spectroscopic techniques resolve ambiguities in regiochemistry?
Methodological Answer:
- 2D NMR (COSY, NOESY): Distinguish between N-methyl and O-methyl groups. NOE correlations between the methoxyethyl protons and imidazole protons confirm substituent orientation .
- X-ray Crystallography: Resolve tautomeric forms of the purine core. For example, the dione moiety adopts a planar conformation stabilized by intramolecular H-bonds .
Q. How can computational modeling predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., PDB: 4UYN). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu211 in Aurora A) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. RMSD <2 Å indicates stable binding .
Q. How to address contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Bioavailability Studies: Measure plasma concentration-time profiles (LC-MS/MS) after oral administration in rodents. Low AUC may explain efficacy gaps .
- Metabolite Identification: Incubate with liver microsomes; detect phase I metabolites (e.g., hydroxylation at the butyl chain) via UPLC-QTOF .
- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility (>50 µg/mL in PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
